4-(2-Phenylethenyl)-1,3-oxazolidin-2-one
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Overview
Description
4-(2-Phenylethenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a phenylethenyl group attached to the oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylethylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the desired oxazolidinone. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Electrophilic substitution often involves reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Phenylethenyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, leading to bacterial cell death. The exact molecular pathways may vary depending on the specific biological target .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Phenylethenyl)-1,3-oxazolidin-2-thione
- 4-(2-Phenylethenyl)-1,3-oxazolidin-2-imine
- 4-(2-Phenylethenyl)-1,3-oxazolidin-2-amine
Uniqueness
4-(2-Phenylethenyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-[(E)-2-phenylethenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO2/c13-11-12-10(8-14-11)7-6-9-4-2-1-3-5-9/h1-7,10H,8H2,(H,12,13)/b7-6+ |
InChI Key |
ZQQGRMRPHMQWOT-VOTSOKGWSA-N |
Isomeric SMILES |
C1C(NC(=O)O1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1C(NC(=O)O1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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